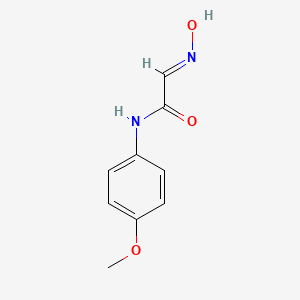

N-(4-metoxifenil)-2-(hidroxiimino)acetamida

Descripción general

Descripción

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxyimino group and a methoxyphenyl group attached to the acetamide backbone

Aplicaciones Científicas De Investigación

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylamine with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Comparación Con Compuestos Similares

Acetamide, N-(4-methoxyphenyl)-: Lacks the hydroxyimino group, which may result in different chemical and biological properties.

Acetamide, 2-(hydroxyimino)-N-phenyl-: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

Uniqueness: Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is unique due to the presence of both the hydroxyimino and methoxyphenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

Overview

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide

This structure features a methoxy group attached to a phenyl ring, which plays a crucial role in its biological activity.

The biological activity of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is largely attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of urease and other enzymes, which are critical in various physiological processes.

Biological Activities

-

Urease Inhibition :

- Research indicates that compounds similar to Acetamide exhibit significant urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathological conditions. Inhibitors of urease can help manage conditions like urinary tract infections and kidney stones.

- In one study, derivatives of acetamide showed IC values ranging from 9.95 µM to 22.61 µM against urease, demonstrating promising inhibitory effects .

-

Antimicrobial Activity :

- The acetamide moiety has been linked to antimicrobial properties. Compounds containing this functional group have been evaluated for their efficacy against various bacterial strains.

- A study highlighted that modifications to the acetamide structure could enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

-

Anti-inflammatory Effects :

- Acetamide derivatives have shown potential as anti-inflammatory agents. The presence of the methoxy group may enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- IC values for anti-inflammatory activity were reported as low as 0.616 mol/L compared to established drugs like Celecoxib .

Case Study 1: Urease Inhibition

A series of acetamide derivatives were synthesized and tested for urease inhibition. Among these, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- demonstrated significant activity with an IC value of 9.95 µM. This finding suggests its potential use in treating conditions associated with elevated urease activity.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, Acetamide derivatives were tested against common pathogens. The results indicated that certain structural modifications led to enhanced activity against Gram-positive bacteria, supporting the idea that acetamide structures can be optimized for better therapeutic effects.

Table 1: Biological Activities of Acetamide Derivatives

Propiedades

IUPAC Name |

(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHFNBKDPLEEJ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211651 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53629-66-6, 6335-41-7 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53629-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisonitrosoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Glyoxylanisidide, 2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide in the synthesis of 5-methoxyisatin?

A1: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide is a crucial intermediate in the two-step synthesis of 5-methoxyisatin using the Sandmeyer method . This method starts with 5-methoxyaniline, which reacts with chloral hydrate and hydroxylamine hydrochloride to form the intermediate. Subsequent acid hydrolysis of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide with concentrated sulfuric acid leads to the formation of the desired 5-methoxyisatin.

Q2: What are the optimal reaction conditions for synthesizing 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide?

A2: The research highlights that the optimal reaction conditions involve reacting 5-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride in water at 90°C for 3.5 hours . This method results in a high yield of 95% for 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.